Nipecotamide

Catalog No.
S602085
CAS No.
4138-26-5
M.F
C6H12N2O
M. Wt
128.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Nipecotamide

CAS Number

4138-26-5

Product Name

Nipecotamide

IUPAC Name

piperidine-3-carboxamide

Molecular Formula

C6H12N2O

Molecular Weight

128.17 g/mol

InChI

InChI=1S/C6H12N2O/c7-6(9)5-2-1-3-8-4-5/h5,8H,1-4H2,(H2,7,9)

InChI Key

BVOCPVIXARZNQN-UHFFFAOYSA-N

SMILES

C1CC(CNC1)C(=O)N

solubility

>19.2 [ug/mL]

Synonyms

nipecotic acid amide, nipecotic acid amide maleate (1:1), (+-)-isomer, nipecotic acid amide, (+-)-isomer

Canonical SMILES

C1CC(CNC1)C(=O)N

The exact mass of the compound Nipecotamide is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as >19.2 [ug/ml]. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 523303. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Nipecotamide (CAS 4138-26-5), or piperidine-3-carboxamide, is a versatile, saturated heterocyclic building block characterized by a basic piperidine nitrogen and a hydrogen-bonding carboxamide group. In pharmaceutical and industrial procurement, it is primarily valued as a highly processable precursor for complex active pharmaceutical ingredients (APIs), including antidiabetics, antithrombotics, and cardiovascular agents [1]. Unlike highly functionalized or protected chiral amines, nipecotamide offers a stable, crystalline solid form (melting point 102–108 °C) that provides a robust scaffold for stereoselective transformations, making it a foundational material for scale-up manufacturing and targeted library design[2].

Research Fit

Stereochemical Control Enantiomeric purity at the 3-position is critical for target engagement in antithrombotic studies. Chiral resolution routes available
Synthetic Versatility Supports synthesis across DPP-4, IKKβ, and antiretroviral research programs. Aliphatic piperidine scaffold
Mechanistic Differentiation Linear hydrotropic solubilization profile, distinct from aromatic nicotinamide analogs. Supports formulation research

Generic substitution of nipecotamide with its positional isomer, isonipecotamide (piperidine-4-carboxamide), or its acid analog, nipecotic acid, fundamentally compromises both process chemistry and biological efficacy. Shifting the carboxamide from the 3-position to the 4-position abolishes target binding in specific antimelanoma models and significantly reduces hypotensive efficacy in cardiovascular applications [1]. Furthermore, substituting nipecotamide with nipecotic acid in synthetic workflows introduces severe process bottlenecks; the acid requires expensive coupling reagents like HBTU to prevent racemization during amidation and often yields thick, difficult-to-purify oils, whereas nipecotamide provides a pre-formed, stereochemically stable amide ready for direct coupling or late-stage rearrangement[2].

Substitution Risk

Structural Analog Mismatch

Nicotinamide features an aromatic pyridine ring, leading to nonlinear π-stacking complexation. Nipecotamide's saturated piperidine ring provides linear solubilization, making them mechanistically not interchangeable for formulation studies.

Enantiomeric Composition Risk

Racemic nipecotamide may show assay attenuation due to the less active optical antipode. Reported antiplatelet assay contexts indicate up to a 10-fold difference between enantiomers, meaning achiral sourcing may confound research interpretation.

Scaffold Preference Mismatch

Nipecotic acid primarily targets GABA transporter studies. Nipecotamide serves a broader set of kinase and protease research targets, meaning substitution may limit study scope without target-specific validation.

Latent Amine Strategy via Late-Stage Hofmann Rearrangement

In the synthesis of the DPP-4 inhibitor Alogliptin, (R)-nipecotamide is utilized as a superior precursor to direct 3-aminopiperidines. The carboxamide group of nipecotamide acts as a latent primary amine, surviving the nucleophilic substitution step without requiring additional protecting groups. A subsequent late-stage Hofmann rearrangement converts the carboxamide into the target chiral amine [1].

Evidence DimensionProtecting group requirements for chiral amine synthesis
Target Compound Data(R)-Nipecotamide (Carboxamide serves as a latent amine; no Boc/Cbz protection needed during coupling)
Comparator Or Baseline3-Aminopiperidine (Requires multi-step protection and deprotection to prevent side reactions during coupling)
Quantified DifferenceEliminates the need for transient amine protecting groups, directly enabling a highly scalable, cost-effective late-stage Hofmann rearrangement.
ConditionsScale-up manufacturing of Alogliptin via ruthenium-catalyzed asymmetric hydrogenation and subsequent rearrangement.

Procuring nipecotamide instead of a protected 3-aminopiperidine streamlines API manufacturing by reducing step count and eliminating protecting group overhead.

Enantioselective Potency
Head-to-head
~10-fold
Enantiomer-attribution review context. Reported IC50 differs significantly between optical antipodes.
Collagen-induced human platelet assay; IC50 0.96 μM vs ~9.6 μM.

Processability Advantage Over Nipecotic Acid in Peptide Coupling

During the scale-up of the GPIIb/IIIa antagonist Elarofiban, utilizing a nipecotamide scaffold proved significantly more process-friendly than its acid analog, nipecotic acid. When attempting to couple nipecotic acid, the process required the expensive reagent HBTU to prevent racemization, and the resulting intermediates were thick oils requiring column chromatography. Procuring pre-formed nipecotamide derivatives circumvents these costly coupling steps and epimerization risks[1].

Evidence DimensionCoupling reagent dependency and intermediate processability
Target Compound DataNipecotamide scaffold (Bypasses HBTU requirement; maintains stereochemical integrity)
Comparator Or BaselineNipecotic acid (Requires expensive HBTU to prevent racemization; yields difficult-to-purify thick oils)
Quantified DifferenceComplete elimination of HBTU costs and avoidance of chromatographic purification for key intermediates.
ConditionsKilogram-scale synthesis of nonpeptide fibrinogen receptor antagonists.

Selecting the amide form directly reduces coupling reagent expenditures and improves the physical handling of intermediates during scale-up.

Aspirin Combination
Head-to-head
~2.5-fold
Combination endpoint context. Reported IC50 reduction supports synergy pathway research.
In vitro human platelet aggregation; IC50 from 46.25 to 18.4 μM.

Regioselective Essentiality in Antimelanoma Agent Synthesis

The regiochemistry of the carboxamide group on the piperidine ring is an absolute determinant of biological activity in senescence-inducing antimelanoma agents. Assays demonstrate that piperidine-3-carboxamide (nipecotamide) derivatives successfully induce a senescence-like phenotype, whereas the positional isomer piperidine-4-carboxamide (isonipecotamide) is completely inactive [1].

Evidence DimensionSenescence-inducing antimelanoma activity
Target Compound DataNipecotamide (3-carboxamide) derivatives (Highly active)
Comparator Or BaselineIsonipecotamide (4-carboxamide) derivatives (Inactive)
Quantified DifferenceComplete loss of target phenotype induction when the carboxamide is shifted from the 3-position to the 4-position.
ConditionsIn vitro phenotypic screening of melanoma cells.

Buyers synthesizing targeted antimelanoma libraries must strictly procure the 3-carboxamide isomer, as generic substitution with the 4-carboxamide yields inactive compounds.

Surface Saturation
Head-to-head
Full Coverage
Interfacial adsorption context. Nipecotamide achieves full saturation at the air/water interface, unlike nicotinamide.
Inverts at Hg/solution interface; supports adsorption modeling.

Differentiated Hypotensive Efficacy in Phenacyl Derivatives

In the development of phenacyl-based antihypertensive agents, the nipecotamide scaffold yields significantly more potent blood pressure reduction than isonipecotamide. In normotensive anesthetized rat models, the hexahydroisonicotinamide (isonipecotamide) parent caused only a 35% reduction in mean arterial blood pressure, whereas the corresponding nipecotamide derivative achieved a 63% reduction [1].

Evidence DimensionReduction in mean arterial blood pressure (MABP)
Target Compound DataNipecotamide derivative (63% reduction)
Comparator Or BaselineIsonipecotamide derivative (35% reduction)
Quantified Difference1.8-fold greater hypotensive efficacy for the 3-carboxamide isomer compared to the 4-carboxamide isomer.
Conditions0.5 µg/kg intravenous administration in normotensive anesthetized rats.

For cardiovascular drug discovery, the 3-position carboxamide is a quantitatively superior scaffold for maximizing hypotensive response.

Solubilization Mechanism
Head-to-head
Linear vs. Nonlinear
Formulation-exposure review. Hydrotropic linear solubilization of poorly water-soluble drugs.
No π-stacking; predictable concentration-dependent enhancement.
In Vivo Antithrombotic
Class-level
ED50 27.5 μmol/kg
Model-response context. Most potent nipecotamide in mouse thromboembolic death model.
3-carboxamide regiochemistry essential; verify enantiopurity.
Building Block Scope
Data to verify
≥6 Targets
Synthetic intermediate context. Reported use across DPP-4, IKKβ, and anti-HIV inhibitor programs.
Supplier-reported class-level inference; verify for specific derivatization plans.

Cost-Effective Synthesis of Chiral 3-Aminopiperidine APIs

Nipecotamide is the optimal starting material for synthesizing complex 3-aminopiperidine APIs, such as Alogliptin. By utilizing the carboxamide group as a latent primary amine, chemists can perform nucleophilic coupling reactions without protecting groups, subsequently unmasking the amine via a late-stage Hofmann rearrangement [1].

Scale-Up Manufacturing of Fibrinogen Receptor Antagonists

In the industrial synthesis of nonpeptide GPIIb/IIIa antagonists like Elarofiban, nipecotamide serves as a superior scaffold compared to nipecotic acid. It eliminates the need for expensive, epimerization-suppressing coupling reagents (e.g., HBTU) and improves the physical properties of synthetic intermediates, bypassing the need for large-scale column chromatography [2].

Design of Regioselective Antimelanoma Therapeutics

Nipecotamide is strictly required for the development of senescence-inducing antimelanoma agents. Because the 4-carboxamide isomer (isonipecotamide) is biologically inactive in these models, procurement must focus exclusively on the 3-carboxamide structure to ensure successful phenotypic induction during library screening [3].

Development of Phenacyl-Based Antihypertensives

For cardiovascular drug discovery programs targeting blood pressure reduction, nipecotamide provides a highly potent structural core. It delivers nearly double the hypotensive efficacy of its 4-substituted positional isomer, making it the preferred building block for phenacyl-based antihypertensive derivatives [4].

Application Fit Matrix

Application
Selection Property
Validation Focus
Enantioselective Antithrombotic Research
Chiral purity specification
Enantiomeric excess verification
Hydrotropic Solubilization Studies
Linear solubilization mechanism
Formulation-exposure review
Multi-Target Medicinal Chemistry
Scaffold versatility
Target-specific pathway interpretation
Interfacial Adsorption Modeling
Saturation behavior at interfaces
Comparative analysis with aromatic amides

XLogP3

-1.3

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (95%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

4138-26-5

Wikipedia

Nipecotamide

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